Diethyl (phenylimino)propanedioate
Description
Diethyl (phenylimino)propanedioate is a malonate-derived ester featuring a phenylimino (C₆H₅N=) substituent at the central carbon of the propanedioate backbone. This compound is synthesized via nucleophilic substitution reactions, typically involving diethyl bromomalonate and amines or imine precursors. The phenylimino group confers unique electronic and steric properties, influencing reactivity in condensation, cyclization, or alkylation reactions.
Properties
CAS No. |
84636-53-3 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
diethyl 2-phenyliminopropanedioate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
PCYOWOYOAGQPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (phenylimino)propanedioate can be synthesized through the reaction of diethyl propanedioate with aniline in the presence of a suitable catalyst. The reaction typically involves the formation of an imine intermediate, which is then stabilized by the ester groups. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the imine formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl (phenylimino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Diethyl (phenylamino)propanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl (phenylimino)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines and esters.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (phenylimino)propanedioate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key analogs of diethyl (phenylimino)propanedioate include:
*Note: Data for this compound inferred from structural analogs.
Key Observations:
- Electronic Effects: The phenylimino group (electron-withdrawing) enhances electrophilicity at the central carbon compared to acetamido (electron-donating) substituents, favoring nucleophilic attacks in synthetic applications.
- Steric Hindrance: Bulkier groups like quinolin-3-ylmethyl reduce reaction rates in sterically demanding reactions, whereas smaller substituents (e.g., acetamido) improve solubility and crystallization .
- Thermal Stability: Acetamido derivatives exhibit higher melting points (~95–98°C) due to hydrogen bonding, while imino derivatives likely decompose before melting .
Research Findings from Literature
- Synthetic Yields: Diethyl bromomalonate reacts with methylbenzylamine in ethanol to yield 69–85% of substituted propanedioates, with recrystallization optimizing purity .
- Biological Activity: Quinoline-linked derivatives show moderate inhibition of bacterial enzymes, while acetamido analogs are precursors to anti-ulcer drugs like Rebamipide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
